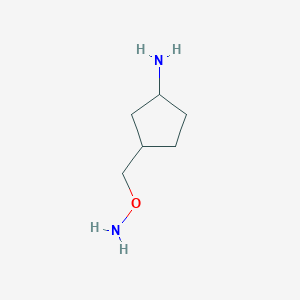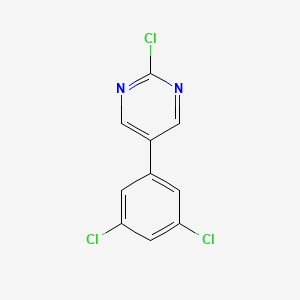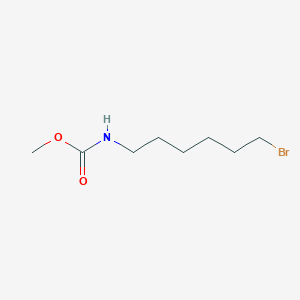
Methyl (6-bromohexyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (6-bromohexyl)carbamate is an organic compound with the molecular formula C8H16BrNO2 It is a derivative of carbamic acid and features a bromine atom attached to a hexyl chain, which is further connected to a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
Methyl (6-bromohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Another method involves the use of dimethyl carbonate as a carbamoylating agent, reacting with 6-bromohexylamine to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, has been reported to improve the selectivity and yield of the desired product . These methods are designed to minimize the use of hazardous reagents and reduce energy consumption, aligning with green chemistry principles.
化学反应分析
Types of Reactions
Methyl (6-bromohexyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates with different functional groups replacing the bromine atom.
Hydrolysis: The primary products are 6-bromohexylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.
科学研究应用
Methyl (6-bromohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing. Its ability to release active amines upon hydrolysis makes it a candidate for targeted drug delivery.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to impart desired properties.
作用机制
The mechanism of action of methyl (6-bromohexyl)carbamate involves its interaction with nucleophiles, leading to the formation of substituted carbamates. The bromine atom acts as a leaving group, facilitating nucleophilic attack. In biological systems, the compound can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This mechanism is similar to that of other carbamate-based inhibitors.
相似化合物的比较
Similar Compounds
Ethyl (6-bromohexyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (6-chlorohexyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl (6-bromoheptyl)carbamate: Similar structure but with a heptyl chain instead of a hexyl chain.
Uniqueness
Methyl (6-bromohexyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or ethyl analogs. The hexyl chain length also influences its physical properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C8H16BrNO2 |
|---|---|
分子量 |
238.12 g/mol |
IUPAC 名称 |
methyl N-(6-bromohexyl)carbamate |
InChI |
InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
InChI 键 |
ZTMHAGPKYVZUJF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


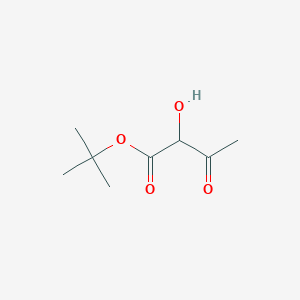
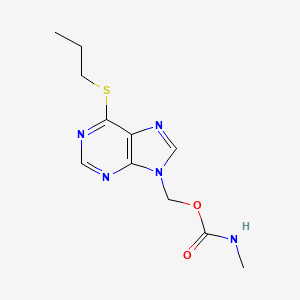
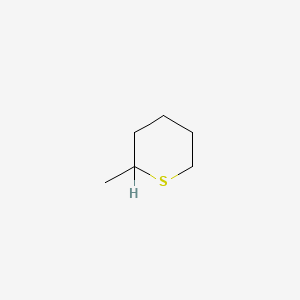
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
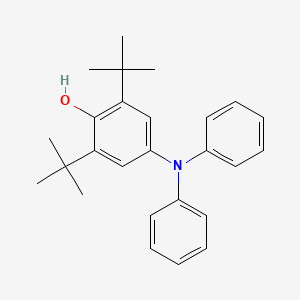
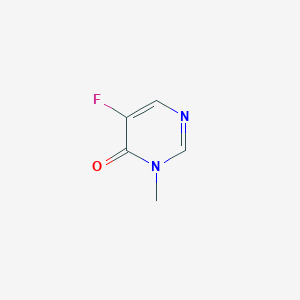
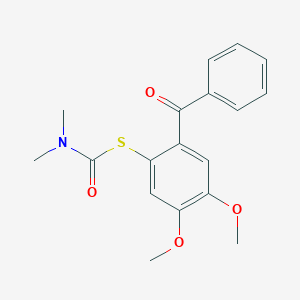
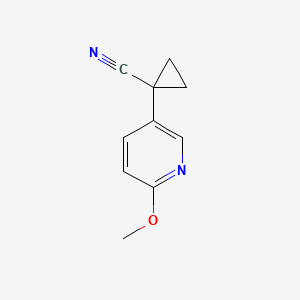
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)



